molecular formula C14H10ClN3O B7812308 2-(3-chloroanilino)-1H-quinazolin-4-one

2-(3-chloroanilino)-1H-quinazolin-4-one

Cat. No.: B7812308
M. Wt: 271.70 g/mol
InChI Key: OOHDYSCTHXJBCJ-UHFFFAOYSA-N
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Description

Compound “2-(3-chloroanilino)-1H-quinazolin-4-one” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(3-chloroanilino)-1H-quinazolin-4-one” involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing the reaction conditions to achieve high yield and purity while minimizing the production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Compound “2-(3-chloroanilino)-1H-quinazolin-4-one” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with metal catalysts.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and specific solvents and temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “2-(3-chloroanilino)-1H-quinazolin-4-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of compound “2-(3-chloroanilino)-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound “2-(3-chloroanilino)-1H-quinazolin-4-one” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

    Compound A: Known for its similar structure but different functional groups, leading to distinct reactivity and applications.

    Compound B: Shares similar biological activities but differs in its mechanism of action and molecular targets.

    Compound C: Used in similar industrial applications but has different physical and chemical properties.

The uniqueness of compound “this compound” lies in its specific combination of chemical structure, reactivity, and applications, making it valuable in various fields of research and industry.

Properties

IUPAC Name

2-(3-chloroanilino)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-9-4-3-5-10(8-9)16-14-17-12-7-2-1-6-11(12)13(19)18-14/h1-8H,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHDYSCTHXJBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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